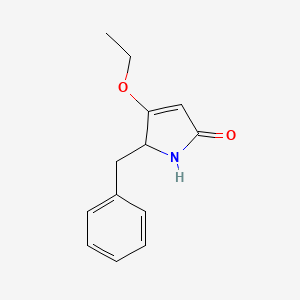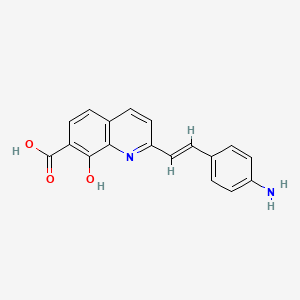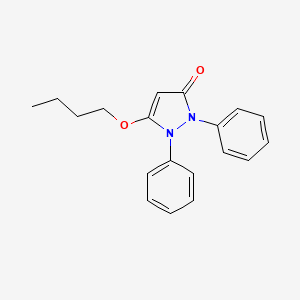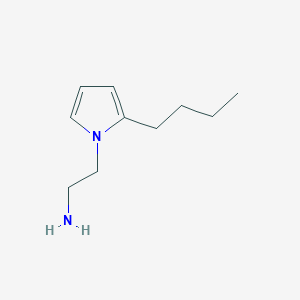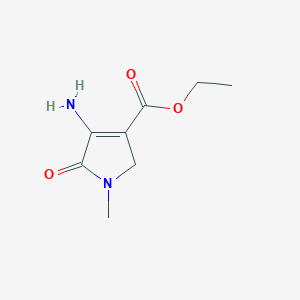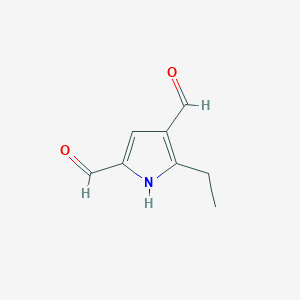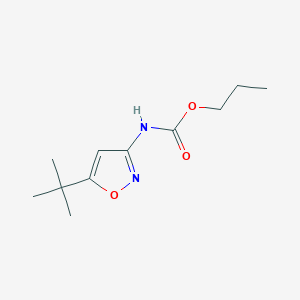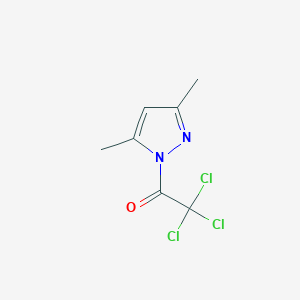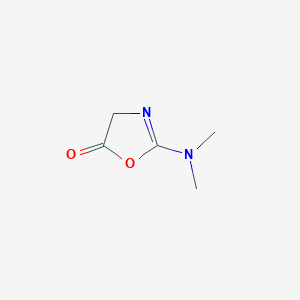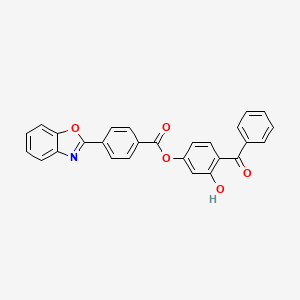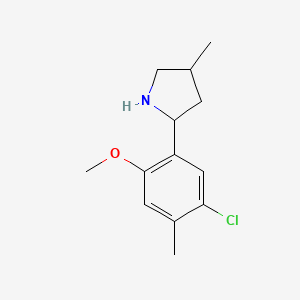
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group
Preparation Methods
The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl intermediate: The starting material, 5-chloro-2-methoxy-4-methylphenyl, is prepared through chlorination and methylation reactions.
Pyrrolidine ring formation: The phenyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring under controlled conditions.
Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, which can be further analyzed or utilized in other reactions.
Scientific Research Applications
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:
(5-Chloro-2-methoxy-4-methylphenyl)(4-methyl-1-piperidinyl)methanone: This compound has a similar phenyl group but differs in the structure of the nitrogen-containing ring.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound shares the phenyl group but has an ethanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)10-6-11(14)9(2)5-13(10)16-3/h5-6,8,12,15H,4,7H2,1-3H3 |
InChI Key |
SCJLOBABMKNRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


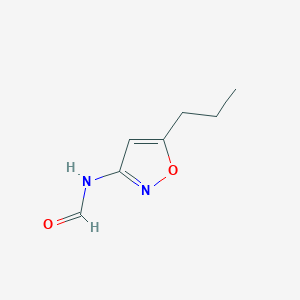
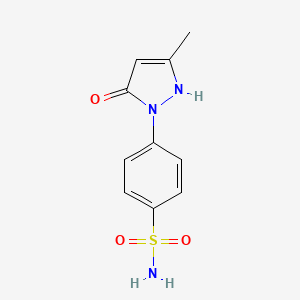
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

